

Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaldehyde

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Compound of Interest

Compound Name: 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

Cat. No.: B052821

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Abstract: This technical guide provides a comprehensive overview of the spectral data for 6-methoxy-2-naphthaldehyde (CAS 3453-33-6). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the compound's structure and an analytical workflow to facilitate a deeper understanding of its chemical properties.

Clarification on CAS Number: The CAS number provided in the initial topic (63149-24-6) corresponds to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt. This guide focuses on the spectral data for 6-Methoxy-2-naphthaldehyde, which is correctly identified by CAS Number 3453-33-6.^{[1][2]}

Introduction

6-Methoxy-2-naphthaldehyde is a naphthalene derivative characterized by a methoxy group at the 6-position and an aldehyde group at the 2-position.^[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds and fluorescent probes. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and utilization in further research and development.

Spectral Data

The following sections present the key spectral data for 6-methoxy-2-naphthaldehyde in a structured format.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.98	s	-	1H	Aldehydic H
7.51	d	6.2	2H	Aromatic H
7.41	s	-	1H	Aromatic H
7.28 (m)	m	-	1H	Aromatic H
3.82	s	-	3H	Methoxy H

Data sourced from a publication by the Royal Society of Chemistry.[3]

¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
193.0	Aldehydic C=O
159.8	Aromatic C-O
137.6	Aromatic C
130.3	Aromatic C-H
122.5	Aromatic C-H
121.0	Aromatic C-H
112.9	Aromatic C-H
55.4	Methoxy C

Data sourced from a publication by the Royal Society of Chemistry.[3]

Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3100-3000	m	Aromatic C-H Stretch
2950-2850	m or s	Alkyl C-H Stretch (Methoxy)
2850 and 2750	w	Aldehyde C-H Stretch
1740-1720	s	Aldehyde C=O Stretch
1600-1475	w-m	Aromatic C=C Stretch
1300-1000	s	C-O Stretch (Ether)

Typical IR absorption frequencies for the functional groups present in the molecule.[4]

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

m/z	Adduct
187.07536	$[M+H]^+$
209.05730	$[M+Na]^+$
204.10190	$[M+NH_4]^+$
185.06080	$[M-H]^-$

Predicted mass-to-charge ratios for common adducts.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as 6-methoxy-2-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid 6-methoxy-2-naphthaldehyde.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
- 1H NMR Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Apply a 90° pulse.
- Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
 - A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
 - Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid 6-methoxy-2-naphthaldehyde directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR accessory.
 - Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of 6-methoxy-2-naphthaldehyde in a suitable solvent (e.g., acetonitrile, methanol).
- Instrument Setup (for ESI-MS):
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Optimize the electrospray source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
 - The instrument will detect the mass-to-charge ratios of the ions generated in the source.

Visualizations

Experimental Workflow for Compound Characterization

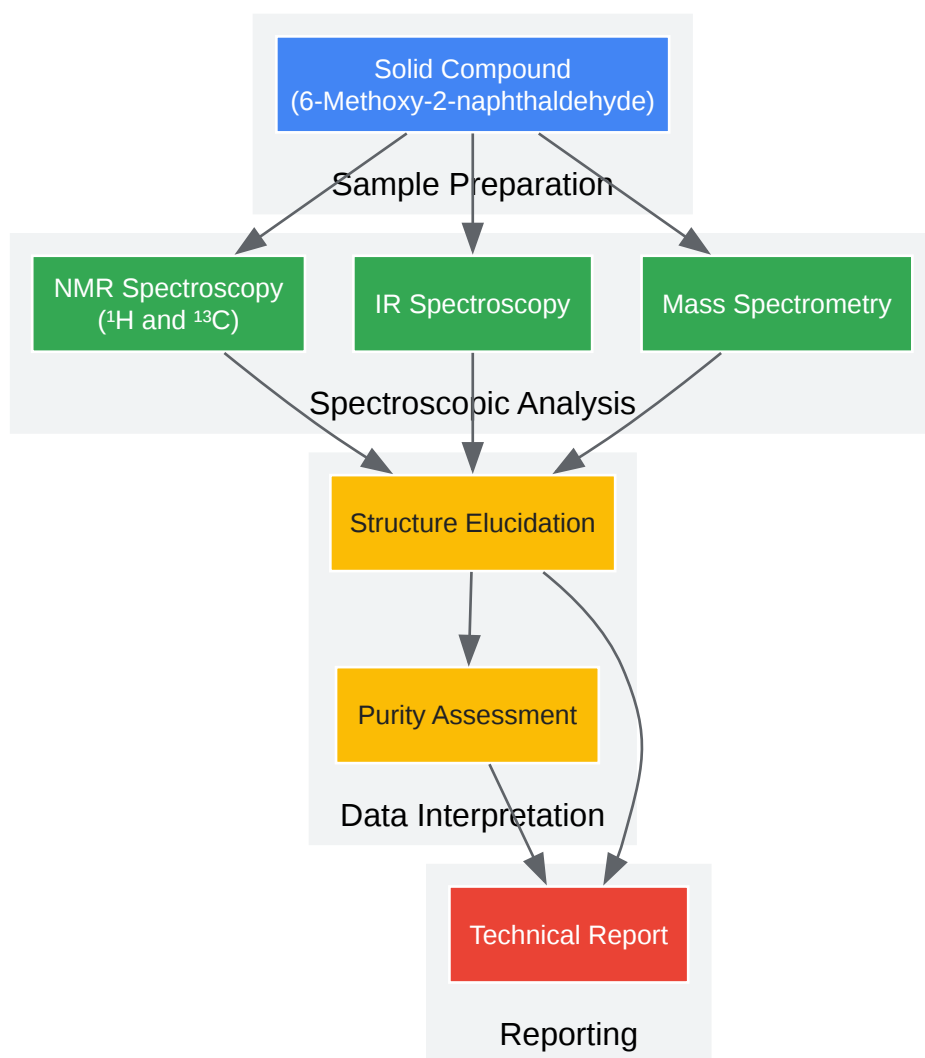


Figure 1: Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis.

Chemical Structure and Key NMR Correlations

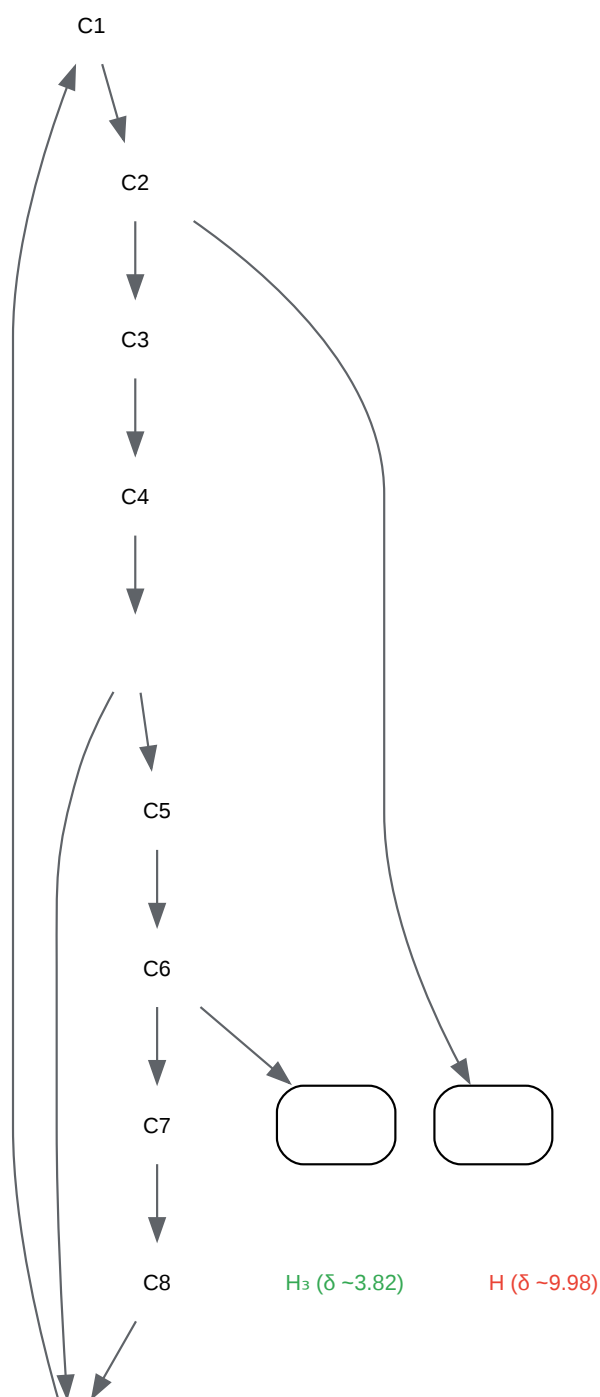


Figure 2: Structure of 6-Methoxy-2-naphthaldehyde

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Caption: Structure of 6-methoxy-2-naphthaldehyde.

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